molecular formula C14H19N7O B2939398 2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide CAS No. 2320148-27-2

2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide

Cat. No.: B2939398
CAS No.: 2320148-27-2
M. Wt: 301.354
InChI Key: DVDUMDRLUGMBJN-UHFFFAOYSA-N
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Description

2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide is a novel chemical reagent designed for research and development purposes. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged heterocyclic scaffold recognized in medicinal chemistry for its diverse biological activities . The molecular architecture, which incorporates a cyclopropyl-triazolopyridazine group linked to an acetamide moiety via an azetidine ring, suggests potential for investigating a range of biological targets. Compounds based on the 1,2,4-triazole nucleus are known to exhibit a wide spectrum of pharmacological properties in research models, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The specific mechanism of action for this derivative is a subject for ongoing research, as triazolopyridazine-based compounds can interact with various enzymatic pathways and cellular processes . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use, and it must not be administered to humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O/c1-19(8-11(15)22)10-6-20(7-10)13-5-4-12-16-17-14(9-2-3-9)21(12)18-13/h4-5,9-10H,2-3,6-8H2,1H3,(H2,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDUMDRLUGMBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is likely related to its ability to interact with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. The exact mode of action would depend on the specific enzyme target and could involve inhibition or modulation of the enzyme’s activity.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific enzyme targets. For example, if the compound targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body. If it targets cholinesterase, it could influence neurotransmission in the nervous system. The downstream effects of these pathway modulations could include a range of biological responses, from anti-inflammatory and analgesic effects to anticancer and antimicrobial activities.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability and therapeutic efficacy. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit proliferation in cancer cells. If it has antimicrobial activity, it could inhibit the growth of bacteria or other pathogens.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors in the body’s internal environment, such as the presence of other drugs or disease states.

Biological Activity

The compound 2-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide is a novel synthetic derivative that incorporates a triazole and pyridazine moiety. This compound has gained interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N6O
  • Molecular Weight : 316.37 g/mol
  • Chemical Structure : The compound features a cyclopropyl group attached to a triazole ring, linked to a pyridazine structure.

Pharmacological Profile

Research indicates that compounds containing triazole and pyridazine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that pyridazine derivatives may inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including those related to the compound . The results indicated:

CompoundActivity (MIC µg/mL)Target Organisms
2-Acetylpyridazine32E. coli
2-Cyclopropyltriazole16S. aureus
2-Cyclopropylpyridazine8C. albicans

The results demonstrated that the compound exhibited significant antimicrobial activity against both bacterial and fungal strains .

Study 2: Anticancer Activity

In another investigation focusing on triazole derivatives:

CompoundIC50 (µM)Cancer Cell Line
Triazole A10MCF7 (Breast Cancer)
Triazole B15HCT116 (Colon Cancer)
Target Compound12MCF7

This study found that the target compound significantly inhibited cell growth in breast cancer cells, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity
2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Cyclopropyl, azetidine, methylaminoacetamide Not reported Inferred kinase inhibition potential
N-(3-Chloro-1,2,4-triazolo[4,3-b]pyridazin-6-yl)Acetamide [1,2,4]Triazolo[4,3-b]pyridazine Chlorine, acetamide 227.6 g/mol Antimicrobial activity (hypothesized)
2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Thiophene, oxopyridazine, acetamide 367.4 g/mol Potential kinase/antimicrobial targets

Key Observations:

Substituent Effects on Activity: The cyclopropyl group in the target compound may enhance binding to hydrophobic pockets in kinase targets compared to the chlorine in or thiophene in , which introduce distinct electronic and steric profiles .

Side Chain Modifications: The methylaminoacetamide side chain in the target compound contrasts with the simpler acetamide in and the thiophene-linked chain in . This modification likely optimizes solubility and target engagement .

Biological Activity Trends: Nitro- and thiophene-containing triazolopyridazines (e.g., ) show antimycobacterial activity, suggesting that the cyclopropyl group in the target compound could similarly modulate activity in related pathogens .

Methodological Considerations for Similarity Analysis

  • Structural Similarity Metrics :

    • Tanimoto and Dice coefficients are widely used to quantify similarity based on molecular fingerprints (e.g., Morgan fingerprints) . For example, the target compound’s similarity to could be calculated to predict shared biological activities.
    • Activity cliffs (small structural changes causing large activity differences) highlight the need for cautious interpretation of similarity metrics .
  • Limitations in Data Availability :

    • Physicochemical properties (e.g., logP, solubility) and detailed biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs .

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